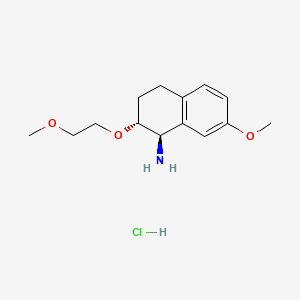
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with methoxy and methoxyethoxy groups.
Méthodes De Préparation
The synthesis of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxyethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
rac-(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(2-methoxyethoxy)cyclohexan-1-amine: This compound has a similar structure but with a cyclohexane core instead of a tetrahydronaphthalene core.
rotigotine: A dopamine agonist with a similar methoxyethoxy substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydronaphthalene core, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C14H22ClNO3 |
|---|---|
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
(1R,2R)-7-methoxy-2-(2-methoxyethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-16-7-8-18-13-6-4-10-3-5-11(17-2)9-12(10)14(13)15;/h3,5,9,13-14H,4,6-8,15H2,1-2H3;1H/t13-,14-;/m1./s1 |
Clé InChI |
SWRVEAIJDNLHQX-DTPOWOMPSA-N |
SMILES isomérique |
COCCO[C@@H]1CCC2=C([C@H]1N)C=C(C=C2)OC.Cl |
SMILES canonique |
COCCOC1CCC2=C(C1N)C=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)

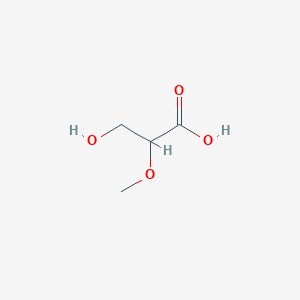
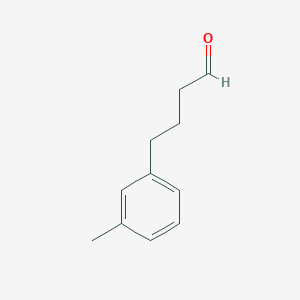
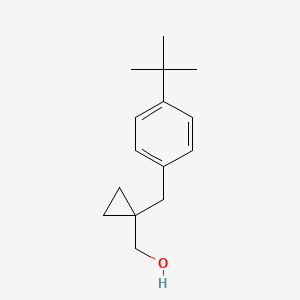
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
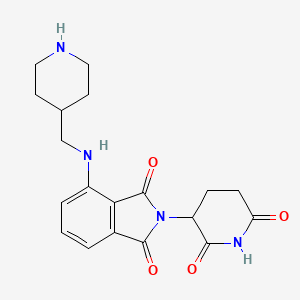
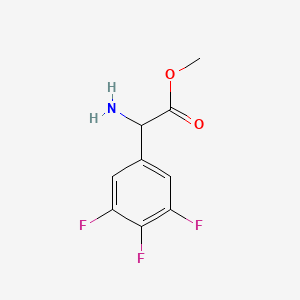
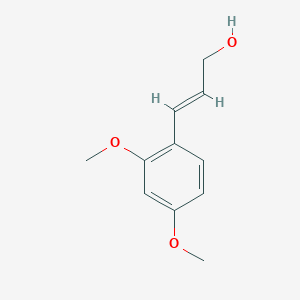
![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)
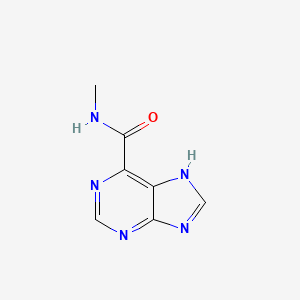
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
